(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
Description
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Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-12-11-13(2)25-19(21-12)22-17(23-25)18(26)24-8-7-16(27-10-9-24)14-5-3-4-6-15(14)20/h3-6,11,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLZJBRSIZJMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CC=C4F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound involves the combination of a triazolo-pyrimidine moiety with a thiazepan derivative. The structure can be represented as follows:
This compound features significant functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit notable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.
Antiproliferative Effects
Recent studies have demonstrated that complexes formed from this compound exhibit antiproliferative activity against cancer cell lines. For example:
- Copper(II) Complexes : Complexes of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have shown effectiveness against Leishmania spp. and Trypanosoma cruzi, indicating potential for treating protozoal infections .
- Fungicidal Activity : The compound has also been evaluated for fungicidal activity against Rhizoctonia solani, showing promising results .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Metal Ion Complexation : The ability to form complexes with metal ions such as Cu(II) and Zn(II) enhances its biological activity by altering its electronic properties and increasing its reactivity towards biological targets .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
Case Studies
Several case studies highlight the biological efficacy of this compound:
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold can disrupt viral RNA-dependent RNA polymerase activity. A study highlighted the synthesis of various analogs that demonstrated significant inhibition of influenza virus replication by interfering with protein-protein interactions critical for viral assembly . The incorporation of the thiazepan structure may further enhance this activity due to improved binding interactions with viral proteins.
Anticancer Properties
Compounds featuring the triazolo-pyrimidine framework have shown promise as anticancer agents. The ability to modulate cell signaling pathways and inhibit tumor growth has been documented in several studies. For instance, modifications to the core structure have led to compounds that effectively inhibit cancer cell proliferation in vitro and in vivo models . The specific combination of substituents in this compound could be explored for enhanced selectivity and efficacy against various cancer types.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. SAR studies have revealed that variations in substituents at specific positions on the triazolo-pyrimidine ring significantly influence biological outcomes. For example:
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| C-5 | Increased antiviral potency | |
| C-7 | Enhanced cytotoxicity | |
| C-6 | Improved selectivity |
These findings suggest that systematic modification of the compound can lead to derivatives with improved therapeutic profiles.
Synthesis and Evaluation of Derivatives
A recent study synthesized several derivatives of the triazolo[1,5-a]pyrimidine scaffold and evaluated their biological activities. Notably, one derivative exhibited an IC50 value indicating potent inhibition of PA-PB1 complex formation critical for influenza virus replication . This highlights the potential of this compound in developing new antiviral therapies.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound and its derivatives to target proteins involved in viral replication and cancer progression. These computational analyses provide insights into how structural modifications can enhance binding interactions, leading to more effective therapeutic agents .
Q & A
Q. What strategies mitigate synthetic challenges in scaling up multi-step reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
